molecular formula C16H13Cl2N3S B13491488 6-chloro-N-[4-(4-ethenylphenyl)-1,3-thiazol-2-yl]pyridin-3-amine hydrochloride

6-chloro-N-[4-(4-ethenylphenyl)-1,3-thiazol-2-yl]pyridin-3-amine hydrochloride

Cat. No.: B13491488
M. Wt: 350.3 g/mol
InChI Key: IPWGFLDODARFQP-UHFFFAOYSA-N
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Description

6-chloro-N-[4-(4-ethenylphenyl)-1,3-thiazol-2-yl]pyridin-3-amine hydrochloride is a complex organic compound that features a pyridine ring substituted with a thiazole and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-[4-(4-ethenylphenyl)-1,3-thiazol-2-yl]pyridin-3-amine hydrochloride typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-throughput screening to identify the best catalysts and solvents, as well as scaling up the reaction from laboratory to industrial scale.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-[4-(4-ethenylphenyl)-1,3-thiazol-2-yl]pyridin-3-amine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halides and nucleophiles such as sodium azide (NaN₃).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

6-chloro-N-[4-(4-ethenylphenyl)-1,3-thiazol-2-yl]pyridin-3-amine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-chloro-N-[4-(4-ethenylphenyl)-1,3-thiazol-2-yl]pyridin-3-amine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-chloro-N-[4-(4-ethenylphenyl)-1,3-thiazol-2-yl]pyridin-3-amine hydrochloride is unique due to its specific substitution pattern and the presence of both a thiazole and a pyridine ring. This combination of structural features can confer unique chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C16H13Cl2N3S

Molecular Weight

350.3 g/mol

IUPAC Name

N-(6-chloropyridin-3-yl)-4-(4-ethenylphenyl)-1,3-thiazol-2-amine;hydrochloride

InChI

InChI=1S/C16H12ClN3S.ClH/c1-2-11-3-5-12(6-4-11)14-10-21-16(20-14)19-13-7-8-15(17)18-9-13;/h2-10H,1H2,(H,19,20);1H

InChI Key

IPWGFLDODARFQP-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC=C(C=C1)C2=CSC(=N2)NC3=CN=C(C=C3)Cl.Cl

Origin of Product

United States

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